molecular formula C16H13ClN2O3 B5749878 (2E)-3-(4-chlorophenyl)-N-(2-methyl-5-nitrophenyl)prop-2-enamide

(2E)-3-(4-chlorophenyl)-N-(2-methyl-5-nitrophenyl)prop-2-enamide

Cat. No.: B5749878
M. Wt: 316.74 g/mol
InChI Key: NTUBBTOUKYNFGW-WEVVVXLNSA-N
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Description

(2E)-3-(4-chlorophenyl)-N-(2-methyl-5-nitrophenyl)prop-2-enamide is an organic compound characterized by the presence of a chlorophenyl group, a nitrophenyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-chlorophenyl)-N-(2-methyl-5-nitrophenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2-methyl-5-nitroaniline.

    Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with 2-methyl-5-nitroaniline in the presence of a base such as sodium hydroxide to form the corresponding Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the intermediate amine.

    Amidation: The intermediate amine is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: The nitro group can also be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(2E)-3-(4-chlorophenyl)-N-(2-methyl-5-nitrophenyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It may be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s structural properties may make it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biochemical pathways and interactions due to its unique functional groups.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chlorophenyl)-N-(2-methyl-5-nitrophenyl)prop-2-enamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and chlorophenyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    (2E)-3-(4-bromophenyl)-N-(2-methyl-5-nitrophenyl)prop-2-enamide: Similar structure but with a bromine atom instead of chlorine.

    (2E)-3-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)prop-2-enamide: Similar structure but with the nitro group in a different position.

Uniqueness:

  • The specific arrangement of the chlorophenyl and nitrophenyl groups in (2E)-3-(4-chlorophenyl)-N-(2-methyl-5-nitrophenyl)prop-2-enamide can result in unique chemical properties and reactivity compared to its analogs. This can influence its effectiveness and applications in various fields.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-(2-methyl-5-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c1-11-2-8-14(19(21)22)10-15(11)18-16(20)9-5-12-3-6-13(17)7-4-12/h2-10H,1H3,(H,18,20)/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUBBTOUKYNFGW-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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